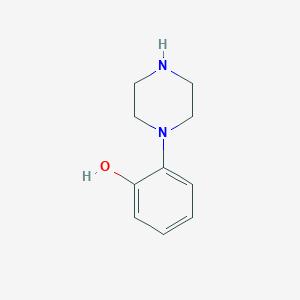

1-(2-Hydroxyphenyl)piperazine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-piperazin-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-4,11,13H,5-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UORNTHBBLYBAJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90143733 | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1011-17-2 | |

| Record name | 2-(1-Piperazinyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1011-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001011172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-(1-Piperazinyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90143733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(1-piperazinyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(1-Piperazinyl)phenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M3A5WD54AW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

1-(2-Hydroxyphenyl)piperazine potential therapeutic uses

An In-depth Technical Guide to the Potential Therapeutic Uses of 1-(2-Hydroxyphenyl)piperazine

Executive Summary

1-(2-Hydroxyphenyl)piperazine is a heterocyclic organic compound featuring a phenyl group substituted with a hydroxyl group at the ortho position, attached to a piperazine ring. While direct therapeutic applications of this specific molecule are not extensively documented in mainstream clinical literature, its structural motif is a cornerstone in modern medicinal chemistry. As a key pharmacophore and versatile synthetic intermediate, the phenylpiperazine scaffold is present in a multitude of clinically significant drugs targeting a wide array of pathologies. This guide synthesizes the available scientific evidence on closely related analogues to build a robust, data-driven framework for exploring the therapeutic potential of 1-(2-Hydroxyphenyl)piperazine. We will delve into its potential as a modulator of the central nervous system, an opioid receptor antagonist, an antimicrobial agent, and a candidate for anticancer and neurodegenerative disease research. This document serves as a technical roadmap for researchers, outlining key pharmacological hypotheses, detailed experimental workflows, and strategic considerations for advancing this compound from a laboratory chemical to a potential therapeutic lead.

The Phenylpiperazine Scaffold: A Privileged Structure in Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This structure imparts favorable physicochemical properties, including high aqueous solubility and the ability to be readily substituted at its nitrogen atoms, allowing for the fine-tuning of pharmacological activity.[1] When combined with a phenyl group, as in 1-(2-Hydroxyphenyl)piperazine (also known as 2-(1-Piperazino)phenol), it forms a scaffold that is a key component in numerous neuroactive and other therapeutic agents.[1][2]

The molecule's structure allows it to interact with a variety of biological targets. The basic nitrogen atoms of the piperazine ring can form salt bridges and hydrogen bonds, while the phenyl ring can engage in hydrophobic and π-stacking interactions within receptor pockets. The ortho-hydroxyl group on the phenyl ring provides an additional site for hydrogen bonding, potentially conferring selectivity and specific binding characteristics compared to its meta- and para-isomers.

Chemical and Physical Properties:

| Property | Value |

|---|---|

| CAS Number | 1011-17-2[3][4] |

| Molecular Formula | C₁₀H₁₄N₂O[3][4] |

| Molecular Weight | 178.23 g/mol [3][4] |

| Alternate Names | 2-(1-Piperazino)phenol[3] |

Core Pharmacological Hypotheses and Potential Therapeutic Areas

Based on the extensive pharmacology of structurally related phenylpiperazine derivatives, we can formulate several primary hypotheses for the therapeutic utility of 1-(2-Hydroxyphenyl)piperazine.

Central Nervous System (CNS) Modulation

Many notable drugs containing a piperazine ring are designed to target the CNS.[5] Phenylpiperazines, in particular, are well-known for their interactions with serotonergic and dopaminergic receptors.

-

Anxiolytic and Antidepressant Potential: Derivatives such as 1-(2-pyrimidinyl)-piperazines (e.g., ipsapirone) have demonstrated dose-dependent anxiolytic effects through their action as serotonin receptor agonists.[6] The 1-(2-Hydroxyphenyl)piperazine core could serve as a foundational structure for developing novel agents targeting serotonin receptors, potentially offering new treatments for anxiety and depression.[2]

-

Antipsychotic Activity: The phenylpiperazine moiety is a common feature in atypical antipsychotics that modulate dopamine and serotonin receptors. Investigating the binding profile of 1-(2-Hydroxyphenyl)piperazine at D₂ and 5-HT₂ₐ receptors is a logical starting point to assess its potential in this area.

Opioid Receptor Antagonism

A compelling line of inquiry stems from the discovery that 1-substituted 4-(3-hydroxyphenyl)piperazines are potent, pure opioid receptor antagonists at μ, δ, and κ receptors.[7] These compounds are structurally very similar to the topic molecule, differing only in the position of the hydroxyl group.

Pure opioid antagonists like naloxone and naltrexone are critical for treating opioid overdose and substance abuse disorders.[7] The discovery of a non-opiate scaffold for pure antagonists was a significant advance.[7] It is plausible that 1-(2-Hydroxyphenyl)piperazine could exhibit similar antagonist properties. The ortho-position of the hydroxyl group may influence receptor selectivity and pharmacokinetic profiles compared to the meta-isomer, warranting a thorough investigation.

Antimicrobial and Antifungal Applications

The piperazine scaffold is a component of various antimicrobial agents.[1] A direct derivative, 2-(4-(2-hydroxyphenyl)piperazin-1-yl)-1-(10H-phenothiazin-10-yl)ethanone, has been synthesized and shown to possess strong antibacterial activity, particularly against Gram-positive organisms like S. aureus and Bacillus subtilis.[1] This provides a direct rationale for screening 1-(2-Hydroxyphenyl)piperazine and its derivatives against a panel of pathogenic bacteria and fungi. The mechanism may involve the disruption of bacterial cell walls or inhibition of essential enzymes.

Anticancer Potential

Recent research has highlighted the potential of phenylpiperazine derivatives as anticancer agents.

-

Topoisomerase II Inhibition: A series of new phenylpiperazine derivatives of 1,2-benzothiazine showed cytotoxic activity comparable to the established anticancer drug doxorubicin.[8] Molecular docking studies suggest these compounds may bind to the DNA-Topoisomerase II complex, an essential enzyme for cell division.[8]

-

Melanoma-Selective Activity: Novel 1-(2-aryl-2-adamantyl)piperazine derivatives have demonstrated significant in vitro anticancer activity, with selective efficacy against melanoma cells.[9] The mechanism appears to involve the induction of multiple cell death pathways, including apoptosis and autophagy.[9]

Given these precedents, 1-(2-Hydroxyphenyl)piperazine should be evaluated in cancer cell line screening panels, particularly for melanoma and cancers where Topoisomerase II is a validated target.

Neurodegenerative Disorders

Multi-target drug design is a promising strategy for complex diseases like Alzheimer's. A study on N,N'-disubstituted piperazines produced a hybrid molecule that reduces both amyloid and Tau pathology and mitigates memory impairments in a preclinical Alzheimer's model.[10] This suggests that the piperazine scaffold can be used to create multi-functional ligands that address different aspects of the disease cascade. 1-(2-Hydroxyphenyl)piperazine could serve as a starting point for designing such multi-target agents.

Proposed Research and Development Workflow

A structured, phased approach is essential to systematically evaluate the therapeutic potential of 1-(2-Hydroxyphenyl)piperazine. The following workflow outlines a proposed cascade from initial screening to in vivo validation.

Caption: Proposed R&D workflow for 1-(2-Hydroxyphenyl)piperazine.

Experimental Protocol: Opioid Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of 1-(2-Hydroxyphenyl)piperazine for the human mu-opioid receptor (MOR).

Objective: To determine the inhibitory constant (Ki) of the test compound at the human MOR.

Materials:

-

Cell membranes from HEK293 cells stably expressing the human MOR.

-

[³H]-DAMGO (a high-affinity radiolabeled MOR agonist).

-

Naloxone (a non-selective opioid antagonist, used as a positive control).

-

Test Compound: 1-(2-Hydroxyphenyl)piperazine, dissolved in DMSO to a 10 mM stock.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Preparation of Reagents: Prepare serial dilutions of 1-(2-Hydroxyphenyl)piperazine and Naloxone in assay buffer. The final concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M.

-

Assay Setup: In a 96-well plate, combine the following in triplicate:

-

50 µL of Assay Buffer (for total binding) or 50 µL of 10 µM Naloxone (for non-specific binding).

-

50 µL of the test compound dilution or positive control.

-

50 µL of [³H]-DAMGO (at a final concentration equal to its Kd, e.g., 1 nM).

-

50 µL of cell membrane preparation (containing ~10-20 µg of protein).

-

-

Incubation: Incubate the plates at 25°C for 60 minutes with gentle agitation.

-

Harvesting: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to sit for at least 4 hours. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate the specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental Protocol: Antimicrobial Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a broth microdilution method to determine the MIC of 1-(2-Hydroxyphenyl)piperazine against a bacterial strain (e.g., Staphylococcus aureus).

Objective: To determine the lowest concentration of the test compound that visibly inhibits bacterial growth.

Materials:

-

Bacterial strain (S. aureus ATCC 29213).

-

Cation-adjusted Mueller-Hinton Broth (CAMHB).

-

Test Compound: 1-(2-Hydroxyphenyl)piperazine, dissolved in DMSO.

-

Positive Control: Vancomycin.

-

Sterile 96-well microplates.

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL).

Procedure:

-

Inoculum Preparation: Prepare a bacterial suspension in CAMHB and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay plate.

-

Compound Dilution: Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL, with concentrations ranging from, for example, 128 µg/mL down to 0.25 µg/mL.

-

Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the final volume to 100 µL.

-

Controls: Include wells for a sterility control (broth only) and a growth control (broth + inoculum, no compound).

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by using a microplate reader.

Synthesis and Derivatization Strategies

The synthesis of 1-(2-Hydroxyphenyl)piperazine and its derivatives is well-established in chemical literature, often involving the reaction of an appropriately substituted aniline with bis(2-chloroethyl)amine or similar cyclizing agents.[11]

A key advantage of this scaffold is the ease of derivatization at the N-4 position of the piperazine ring. This allows for the creation of a chemical library to explore structure-activity relationships (SAR).

Caption: Structure-Activity Relationship (SAR) exploration at the N-4 position.

By systematically modifying this position, researchers can optimize potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADME). For instance, adding bulky lipophilic groups might enhance binding to a hydrophobic pocket but could also decrease solubility.[1]

Conclusion and Future Directions

While 1-(2-Hydroxyphenyl)piperazine is currently positioned as a research chemical and synthetic building block, the wealth of pharmacological data on its close analogues strongly suggests a high potential for therapeutic development. The most promising avenues appear to be in CNS disorders, opioid antagonism, and as a scaffold for novel anticancer and antimicrobial agents.

The path forward requires a systematic and rigorous application of the workflows outlined in this guide. A comprehensive screening campaign followed by detailed mechanistic studies will be crucial to uncover the primary biological targets and validate the therapeutic hypotheses. Success in these early stages would pave the way for lead optimization through synthetic derivatization and subsequent evaluation in preclinical animal models. The versatility and proven track record of the phenylpiperazine scaffold make 1-(2-Hydroxyphenyl)piperazine a compelling candidate for further investigation in the quest for new medicines.

References

- BOC Sciences. 1-(2-Hydroxyphenyl)piperazine - CAS 1011-17-2.

- MySkinRecipes. 1-(2-Hydroxyphenyl)piperazine dihydrobromide.

- Wikipedia. Piperazine.

- Santa Cruz Biotechnology. 1-(2-Hydroxyphenyl)piperazine | CAS 1011-17-2.

- Al-Ostoot, F. H., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC.

- Ladd, D. L., et al. (2010). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. ACS Medicinal Chemistry Letters.

- ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Buée, L., et al. (2019). New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease. Neurobiology of Disease.

- Val'dman, A. V., & Kozlovskaia, M. M. (1989). [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists]. Biulleten' Eksperimental'noi Biologii i Meditsiny.

- CRS Laboratories. 1-(2-Hydroxyphenyl)piperazine.

- Gkogkolou, P., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. Medicina (Kaunas).

- Szymańska, E., et al. (2024). Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. International Journal of Molecular Sciences.

Sources

- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1-(2-Hydroxyphenyl)piperazine dihydrobromide [myskinrecipes.com]

- 3. 1-(2-Hydroxyphenyl)piperazine | CAS 1011-17-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 4. crslaboratories.com [crslaboratories.com]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. [The mechanisms of the anxiolytic action of 1-(2-pyrimidinyl)-piperazine derivatives, serotonin agonists] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New piperazine multi-effect drugs prevent neurofibrillary degeneration and amyloid deposition, and preserve memory in animal models of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The 1-(2-Hydroxyphenyl)piperazine Scaffold: A Privileged Core for Next-Generation CNS Drug Discovery

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The 1-(2-hydroxyphenyl)piperazine (2-HPP) moiety represents a significant and underexplored scaffold in the landscape of central nervous system (CNS) drug discovery. As a privileged structural element, the arylpiperazine core is a cornerstone in the design of numerous clinically successful CNS therapeutics, demonstrating a remarkable capacity to modulate key neurotransmitter systems implicated in a range of psychiatric and neurological disorders. This technical guide provides a comprehensive analysis of the 2-HPP scaffold, elucidating its synthetic accessibility, detailing its nuanced interactions with primary CNS targets, and exploring the critical structure-activity relationships (SAR) that govern its pharmacological profile. By offering detailed experimental protocols and field-proven insights, this document serves as an essential resource for scientists dedicated to the rational design and development of novel CNS agents with improved efficacy and safety profiles.

Introduction: The Strategic Value of the Arylpiperazine Motif in CNS Drug Design

The piperazine ring is a recurring motif in a multitude of CNS-active drugs, valued for its ability to confer favorable pharmacokinetic properties and to serve as a versatile scaffold for engaging with a variety of biological targets.[1][2] Its presence in blockbuster drugs such as aripiprazole (antipsychotic) and buspirone (anxiolytic) underscores its significance.[1] The N-arylpiperazine subclass, in particular, has proven to be a rich source of ligands for G-protein coupled receptors (GPCRs), especially serotonin (5-HT) and dopamine (D) receptors, which are central to the pathophysiology of depression, schizophrenia, anxiety, and other CNS disorders.[2][3]

The introduction of a hydroxyl group at the ortho-position of the phenyl ring, creating the 1-(2-hydroxyphenyl)piperazine (2-HPP) core, presents a unique opportunity for nuanced molecular design. This hydroxyl group can act as a hydrogen bond donor and acceptor, potentially leading to novel and specific interactions within the receptor binding pocket. This guide will delve into the specific attributes of the 2-HPP scaffold, positioning it as a strategic starting point for the development of next-generation CNS therapeutics.

Synthetic Strategies for 1-(2-Hydroxyphenyl)piperazine and Its Derivatives

The synthesis of the 2-HPP core and its subsequent derivatization are crucial steps in the drug discovery cascade. Several synthetic routes are available, with the choice often depending on the desired scale, available starting materials, and the specific substitutions required.

Core Synthesis of 1-(2-Hydroxyphenyl)piperazine

A common and efficient method for the synthesis of the 2-HPP core involves the cyclization of bis(2-chloroethyl)amine with an appropriate aminophenol derivative.[4]

Experimental Protocol: Synthesis of 1-(2-Hydroxyphenyl)piperazine Dihydrobromide

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-aminophenol in a suitable solvent such as butanol.

-

Addition of Cyclizing Agent: Add bis(2-chloroethyl)amine hydrochloride to the solution.

-

Base Addition: Introduce a base, such as potassium carbonate, to neutralize the hydrochloride salt and facilitate the cyclization reaction.

-

Reflux: Heat the reaction mixture to reflux for an extended period (typically 8-12 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel.

-

Salt Formation: To obtain the dihydrobromide salt, dissolve the purified free base in a suitable solvent (e.g., ethanol) and treat with a solution of hydrobromic acid. The resulting precipitate is then collected by filtration and dried.[5]

Caption: Synthetic workflow for 1-(2-Hydroxyphenyl)piperazine Dihydrobromide.

Derivatization Strategies

The N4-position of the piperazine ring is the primary site for introducing diversity and modulating the pharmacological profile of 2-HPP analogs. Common derivatization strategies include:

-

Alkylation: Reaction with various alkyl halides to introduce different length carbon chains or functionalized alkyl groups.

-

Reductive Amination: Condensation with aldehydes or ketones followed by reduction with agents like sodium cyanoborohydride to form N-alkylated derivatives.[6]

-

Amide Coupling: Acylation with carboxylic acids or their activated derivatives (e.g., acid chlorides, coupling agents like HATU) to introduce amide functionalities.

Mechanism of Action: Targeting Key CNS Receptors

Arylpiperazine derivatives are renowned for their ability to interact with a spectrum of CNS receptors, with a particular prominence for serotonergic and dopaminergic systems. The 2-HPP scaffold is anticipated to share this characteristic, with the ortho-hydroxyl group potentially fine-tuning these interactions.

Serotonin (5-HT) Receptor Modulation

The serotonin system is a critical target for the treatment of depression and anxiety.[5] Arylpiperazines often exhibit high affinity for 5-HT1A and 5-HT2A receptors.[7]

-

5-HT1A Receptor: Agonism or partial agonism at the 5-HT1A receptor is a well-established mechanism for anxiolytic and antidepressant effects.[5]

-

5-HT2A Receptor: Antagonism at the 5-HT2A receptor is a key feature of many atypical antipsychotics and can also contribute to antidepressant activity.[7]

Dopamine (D) Receptor Modulation

The dopamine system is central to the pathophysiology of psychosis and is also implicated in mood regulation and cognition.[8]

-

Dopamine D2 Receptor: Antagonism or partial agonism at the D2 receptor is the primary mechanism of action for most antipsychotic drugs.[8] The balance between 5-HT2A and D2 receptor antagonism is a critical determinant of the "atypical" antipsychotic profile, which is associated with a lower incidence of extrapyramidal side effects.[7]

Caption: Interaction of the 2-HPP scaffold with key CNS targets and potential therapeutic outcomes.

Structure-Activity Relationship (SAR) Insights

The pharmacological profile of 2-HPP derivatives is exquisitely sensitive to structural modifications. Understanding these SARs is paramount for rational drug design.

-

The Role of the Ortho-Hydroxyl Group: The presence of the hydroxyl group at the ortho position can influence receptor binding through direct hydrogen bonding with amino acid residues in the binding pocket. It can also affect the conformation of the phenyl ring relative to the piperazine, which in turn can impact receptor affinity and selectivity.

-

N4-Substituent: The nature of the substituent at the N4 position is a major determinant of activity.

-

Linker Length: A flexible alkyl chain of a specific length (often 3-4 carbons) is frequently optimal for bridging the piperazine core to a terminal pharmacophore to achieve high affinity at 5-HT1A receptors.[6]

-

Terminal Group: The terminal moiety can significantly impact receptor affinity and functional activity. For instance, bulky lipophilic groups can enhance affinity for certain receptors.[6]

-

-

Substitution on the Phenyl Ring: While this guide focuses on the 2-hydroxy substitution, additional substitutions on the phenyl ring can further modulate the electronic and steric properties of the molecule, leading to changes in receptor binding and pharmacokinetic profiles.

| Modification | General Effect on Activity |

| Ortho-Hydroxyl Group | Potential for hydrogen bonding, influencing affinity and selectivity. |

| N4-Alkylation | Chain length is critical for optimal receptor engagement. |

| N4-Amide Functionality | Can introduce additional hydrogen bonding opportunities. |

| Terminal Aromatic/Cyclic Groups | Lipophilicity and steric bulk can enhance affinity. |

Preclinical Evaluation: Key In Vitro and In Vivo Assays

A robust preclinical evaluation is essential to characterize the pharmacological profile of novel 2-HPP derivatives.

In Vitro Assays

5.1.1. Radioligand Binding Assays

These assays are fundamental for determining the affinity of a compound for its target receptors.

Experimental Protocol: Radioligand Binding Assay for 5-HT1A Receptors

-

Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human 5-HT1A receptor.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Incubation: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [3H]8-OH-DPAT) and varying concentrations of the test compound.

-

Separation: After incubation to equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

5.1.2. Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist, antagonist, or partial agonist at a given receptor.

Experimental Protocol: Dopamine D2 Receptor Functional Assay (cAMP Measurement)

-

Cell Culture: Use a cell line stably expressing the human D2 receptor (which is Gi-coupled and thus inhibits adenylyl cyclase).

-

Compound Treatment: Treat the cells with varying concentrations of the test compound in the presence of a submaximal concentration of a D2 agonist (e.g., quinpirole) and a phosphodiesterase inhibitor.

-

cAMP Measurement: After a defined incubation period, lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available kit (e.g., HTRF or ELISA).

-

Data Analysis: An antagonist will reverse the agonist-induced decrease in cAMP levels. An agonist will mimic the effect of the standard agonist, and a partial agonist will produce a submaximal response.[9]

In Vivo Models

In vivo models are essential for evaluating the therapeutic potential and behavioral effects of lead compounds.

5.2.1. Forced Swim Test (Antidepressant-like Activity)

The forced swim test is a widely used behavioral despair model to screen for antidepressant activity.[10]

Experimental Protocol: Mouse Forced Swim Test

-

Apparatus: A transparent cylindrical container filled with water (25 ± 1 °C) to a depth where the mouse cannot touch the bottom or escape.

-

Procedure: Place the mouse in the water for a 6-minute session.

-

Scoring: During the last 4 minutes of the test, record the duration of immobility (floating with only minor movements to keep the head above water).

-

Data Analysis: A significant reduction in immobility time by the test compound compared to the vehicle-treated group is indicative of an antidepressant-like effect.[10]

5.2.2. Scopolamine-Induced Memory Impairment (Cognitive Enhancement)

This model is used to assess the potential of a compound to reverse cognitive deficits. Scopolamine, a muscarinic receptor antagonist, induces amnesia.[11]

Experimental Protocol: Passive Avoidance Test in Mice

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.

-

Training: Place the mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock.

-

Treatment: Administer the test compound or vehicle. After a defined period, administer scopolamine to induce amnesia.

-

Testing: 24 hours after training, place the mouse back in the light compartment and measure the latency to enter the dark compartment.

-

Data Analysis: A longer latency to enter the dark compartment in the compound-treated group compared to the scopolamine-only group indicates a reversal of the memory deficit.[11]

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Considerations

A favorable ADMET profile is critical for the successful development of any CNS drug candidate.

-

Blood-Brain Barrier (BBB) Penetration: For a CNS drug to be effective, it must cross the BBB. Physicochemical properties such as lipophilicity (logP), molecular weight, and polar surface area are key determinants of BBB permeability.[12]

-

Metabolic Stability: The compound should exhibit reasonable stability in the presence of liver microsomes to ensure an adequate half-life in vivo. The ortho-hydroxyl group can be a potential site for glucuronidation, which should be considered in metabolic studies.

-

CYP450 Inhibition: Inhibition of cytochrome P450 enzymes can lead to drug-drug interactions. Early screening for CYP inhibition is crucial.

-

Toxicity: Early assessment of cytotoxicity and other potential toxicities is essential to de-risk a project.

| ADMET Parameter | Desirable Profile for a CNS Drug |

| Permeability | High (e.g., Papp > 10 x 10⁻⁶ cm/s)[13] |

| P-glycoprotein (P-gp) Efflux | Low (e.g., Efflux Ratio ≤ 2.5)[13] |

| Metabolic Clearance | Low to moderate (e.g., CLint,u ≤ 100 mL/min/kg)[13] |

| CYP450 Inhibition | Minimal inhibition of major isoforms |

| hERG Inhibition | Low potential for cardiac toxicity |

Conclusion and Future Directions

The 1-(2-hydroxyphenyl)piperazine scaffold holds considerable promise for the discovery of novel CNS therapeutics. Its synthetic tractability, coupled with its inherent ability to interact with key neurotransmitter systems, makes it an attractive starting point for medicinal chemistry campaigns. The presence of the ortho-hydroxyl group offers a unique handle for fine-tuning receptor affinity, selectivity, and functional activity through specific hydrogen bonding interactions.

Future research should focus on the systematic exploration of the SAR of 2-HPP derivatives, with a particular emphasis on elucidating the precise role of the hydroxyl group in receptor binding. The generation of comprehensive in vitro and in vivo data for a diverse range of analogs will be crucial for identifying lead compounds with optimized efficacy and safety profiles for the treatment of depression, psychosis, and other debilitating CNS disorders.

References

- 1-(2-Hydroxyphenyl)piperazine dihydrobromide. MySkinRecipes. Accessed January 27, 2026.

- Almaghrabi, M. Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Auburn University; 2021.

- Can, A., Dao, D. T., Arad, M., Terrillion, C. E., Piantadosi, S. C., & Gould, T. D. The mouse forced swim test. Journal of visualized experiments : JoVE, (58), e3638. 2011.

- Design and Synthesis of S-( )-2-[[4-(napht-1-yl)piperazin-1-yl]- methyl]-1,4-dioxoperhydropyrrolo[1,2-a]pyrazine (CSP-2503) Usin. Laboratory of Computational Medicine. Accessed January 27, 2026.

- Galietta, L. J., & Spring, K. R. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships. Journal of medicinal chemistry, 38(15), 2821–2828. 1995.

- Ghate, M., Kusanur, R. A., Kulkarni, M. V., & Shyadligeri, A. S. Synthesis and characterization of a series of phenyl piperazine based ligands. Journal of Physics: Conference Series, 1531, 012106. 2020.

- Honório, K. M., da Silva, A. B. F., & da Silva, C. H. T. de P. ADMET properties predicted for eighteen novel compounds.

- Jänicke, B., & Coper, H. (1996). Tests in rodents for assessing sensorimotor performance during aging. Gerontology, 42(4), 209–218.

- Joshi, S., & Singh, H. Structure‐activity relationship of antipsychotic piperazine derivatives.

- Kapur, S., & Mamo, D. (2003). Half a century of antipsychotics and still a central role for dopamine D2 receptors.

- Kozioł, A. E., Stankiewicz, B., Gieruta, A., Marciniak, M., Jezierska, A., & Satała, G. (2021). Design, Synthesis, and Biological Evaluation of a Series of 5- and 7-Hydroxycoumarin Derivatives as 5-HT1A Serotonin Receptor Antagonists. Molecules (Basel, Switzerland), 26(5), 1269.

- Mishra, A., Parida, S., & Panda, S. K. (2018). Scopolamine-induced amnesia model: A possible anticholinergic mechanism with reversibility with statins and nootropic agents. National Journal of Physiology, Pharmacy and Pharmacology, 8(3), 420-424.

- Nguelefack, T. B., Dzeufiet, P. D. D., Dimo, T., & Watcho, P. (2020). Scopolamine-Induced Memory Impairment in Mice: Neuroprotective Effects of Carissa edulis (Forssk.) Valh (Apocynaceae) Aqueous Extract.

- Nour, T. A., & El-Gohary, N. M. (2014). Passive Avoidance. In: Encyclopedia of Psychopharmacology (pp. 1-6). Springer, Berlin, Heidelberg.

- O'Donnell, J. M., & Shelton, R. C. (2018). Drug therapy of depression and anxiety disorders. In Goodman & Gilman's: The Pharmacological Basis of Therapeutics, 13e.

- Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments.

- Rana, S., & Sharma, S. (2022). The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents. Current drug targets, 23(12), 1143–1163.

- Saeedi, M., Ghafouri, E., & Ghasemi, J. B. (2015). Synthesis, In Vitro Evaluation and Docking Study of Novel Dopamine Receptor D2 3,4-dihydroquinolin-2(1H)-one Derivatives Related to Aripiprazole. Molecules (Basel, Switzerland), 20(12), 22498–22514.

- Salih, O. S. M., Chen, J., & Wang, L. (2020). Synthesis, Experimental and Computational Evaluation of SERAAK1 as a 5-HT 2A Receptor Ligand. Molecules (Basel, Switzerland), 25(23), 5707.

- Seba, M. C., & Thomas, S. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 570-581.

- Shaquiquzzaman, M., Verma, G., Marella, A., Akhtar, M., & Alam, M. M. (2015). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. European journal of medicinal chemistry, 102, 487–529.

- Stahl, S. M. (2013). Stahl's essential psychopharmacology: neuroscientific basis and practical applications (4th ed.). Cambridge university press.

- Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2010). Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes. ACS chemical neuroscience, 1(6), 435–449.

- What is a Passive Avoidance Test?. San Diego Instruments. Published May 4, 2022.

- Wun, F., & Thathiah, A. (2015). ADME attribute alignment of marketed CNS drugs and CNS candidates. ADME...

Sources

- 1. researchgate.net [researchgate.net]

- 2. ijrrjournal.com [ijrrjournal.com]

- 3. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency - Arabian Journal of Chemistry [arabjchem.org]

- 6. New (2-methoxyphenyl)piperazine derivatives as 5-HT1A receptor ligands with reduced alpha 1-adrenergic activity. Synthesis and structure-affinity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. creative-biolabs.com [creative-biolabs.com]

- 10. lmc.uab.cat [lmc.uab.cat]

- 11. ppj.phypha.ir [ppj.phypha.ir]

- 12. Defining Desirable Central Nervous System Drug Space through the Alignment of Molecular Properties, in Vitro ADME, and Safety Attributes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Technical Guide: Solubility Profiling of 1-(2-Hydroxyphenyl)piperazine

Part 1: Executive Summary & Molecular Architecture

1-(2-Hydroxyphenyl)piperazine (1-2-HPP), also known as 2-(1-piperazinyl)phenol (CAS: 1011-17-2), is a critical pharmacophore in medicinal chemistry. It serves as a primary metabolite for phenylpiperazine-class antidepressants (e.g., trazodone, nefazodone) and a versatile building block for 5-HT receptor ligands.

Understanding its solubility is not merely about finding a solvent that "works"; it is about mastering the ionization equilibrium . As a molecule possessing both a basic secondary amine and an acidic phenolic moiety, 1-2-HPP exhibits complex pH-dependent solubility behavior (zwitterionic potential) that often confounds standard solubility screens.

Physicochemical Profile

The solubility behavior of 1-2-HPP is dictated by the competition between its lipophilic phenyl ring and its ionizable polar groups.

| Property | Value / Description | Implication for Solubility |

| Molecular Weight | 178.23 g/mol | Small molecule; kinetics are rarely rate-limiting. |

| Physical State | White to pale brown crystalline solid | High lattice energy (MP 122–129°C) requires polar solvents to disrupt crystal packing. |

| LogP (Predicted) | 0.4 – 1.1 | Moderately lipophilic in neutral form; partitions well into organic layers (DCM, EtOAc). |

| pKa (Basic) | ~9.7 (Piperazine N4) | Highly soluble in acidic aqueous media (pH < 5). |

| pKa (Acidic) | ~10–11 (Phenol OH) | Soluble in strong alkaline media (pH > 12). |

| pKa (Weak Base) | ~5.4 (Piperazine N1) | The N1 nitrogen (aniline-like) has low basicity due to conjugation with the phenyl ring. |

Part 2: Solubility Matrix & Solvent Compatibility

The following matrix categorizes solvent compatibility based on experimental precedence for phenylpiperazine analogs.

The "pH Switch" in Aqueous Media

Water is the most complex solvent for 1-2-HPP due to ionization.

-

Neutral pH (6–8): The molecule exists largely as a neutral species or zwitterion (depending on specific micro-environment pKa shifts). Solubility is lowest here (Sparingly Soluble).

-

Acidic pH (< 4): Protonation of the secondary amine (N4) disrupts the crystal lattice. Solubility increases drastically (>50 mg/mL possible).

-

Basic pH (> 12): Deprotonation of the phenol forms the phenolate anion. Solubility increases , but oxidative instability risks increase (browning of solution).

Organic Solvent Compatibility Table

| Solvent Class | Specific Solvent | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO | High (>30 mg/mL) | Recommended Stock Solvent. Excellent stability; prevents aggregation. |

| Polar Aprotic | DMF | High | Good alternative to DMSO, but harder to remove during workup. |

| Polar Protic | Methanol / Ethanol | Moderate to High | Good for recrystallization. Heating often required to dissolve high concentrations. |

| Chlorinated | Dichloromethane (DCM) | Moderate | Excellent for extraction from neutral/basic aqueous phases. |

| Ethers | Diethyl Ether | Low | Poor solubility; often used as an anti-solvent to precipitate the salt form. |

| Hydrocarbons | Hexane / Heptane | Insoluble | Used strictly to wash away non-polar impurities. |

Part 3: Ionization & Solubility Logic (Visualization)

The following diagram illustrates the critical ionization states that dictate phase distribution.

Caption: The "Solubility Switch" mechanism. 1-2-HPP partitions into organic solvents at neutral pH but locks into the aqueous phase at extreme pH levels.

Part 4: Validated Experimental Protocol

Method: Equilibrium Solubility Determination (Shake-Flask Coupled with HPLC)

This protocol is designed to determine the thermodynamic solubility of 1-2-HPP in a target solvent. It accounts for the compound's potential to form supersaturated solutions and its oxidative sensitivity.

Reagents & Equipment

-

Solvents: HPLC-grade Water, Methanol, Acetonitrile, DMSO.

-

Buffers: Phosphate (pH 7.4), Citrate (pH 3.0), Borate (pH 10.0).

-

Filtration: 0.22 µm PTFE syringe filters (Low binding).

-

Detection: HPLC-UV/Vis (Diode Array) at 210 nm and 254 nm.

Step-by-Step Workflow

-

Supersaturation Induction:

-

Weigh ~20 mg of 1-2-HPP into a 4 mL amber glass vial (amber protects from light-induced oxidation).

-

Add 500 µL of the target solvent.

-

Observation: If the solid dissolves instantly, add more solid until a visible precipitate remains. The goal is a saturated suspension .

-

-

Equilibration:

-

Agitate the vials at 25°C ± 1°C for 24 hours using an orbital shaker (300 rpm).

-

Critical Step: Check pH of aqueous buffers after 4 hours. The amine functionality can shift the buffer pH; adjust if necessary.

-

-

Phase Separation:

-

Centrifuge the suspension at 10,000 rpm for 10 minutes.

-

Carefully aspirate the supernatant.

-

Filter through a 0.22 µm PTFE filter. Discard the first 100 µL of filtrate to account for filter adsorption.

-

-

Quantification (HPLC):

-

Dilute the filtrate with Mobile Phase (e.g., 100-fold dilution) to fit the calibration curve.

-

Inject onto a C18 column (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: ACN:Water (0.1% Formic Acid) gradient.

-

Calculate concentration using an external standard curve.

-

Workflow Diagram

Caption: Standardized workflow for thermodynamic solubility determination ensuring saturation equilibrium.

Part 5: Troubleshooting & Expert Insights

The "Browning" Effect (Oxidation)

Observation: Solutions of 1-2-HPP in basic media or DMSO may turn pink/brown over time. Causality: The electron-rich phenol ring is susceptible to auto-oxidation, forming quinone-like species. Mitigation:

-

Always use degassed solvents.

-

Store DMSO stock solutions at -20°C under argon/nitrogen.

-

Add antioxidants (e.g., 0.1% Ascorbic Acid) during aqueous extraction if quantification of the parent is critical.

Handling the Hydrochloride Salt

Commercially, 1-2-HPP is often sold as the dihydrochloride or hydrobromide salt to improve stability.

-

Salt Solubility: These salts are highly water-soluble but poorly soluble in DCM.

-

Free-Basing: To move the compound into an organic layer (DCM/EtOAc), you must neutralize the salt with saturated NaHCO₃ or dilute NaOH until pH > 9, then extract.

Filter Compatibility

Do not use Nylon filters. The phenolic group can hydrogen-bond to Nylon membranes, leading to false-low solubility results. Always use PTFE or PVDF.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1011-17-2, 1-(2-Hydroxyphenyl)piperazine. Retrieved from [Link]

-

Rotzinger, S., et al. (1998). Metabolism of Trazodone: Formation of m-Chlorophenylpiperazine. (Contextual reference for phenylpiperazine solubility/metabolism). Drug Metabolism and Disposition. Retrieved from [Link]

-

Khalili, F., et al. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[3] Journal of Chemical & Engineering Data.[3] (Foundational data for piperazine ionization). Retrieved from [Link]

Sources

1-(2-Hydroxyphenyl)piperazine stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 1-(2-Hydroxyphenyl)piperazine

Introduction

1-(2-Hydroxyphenyl)piperazine is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a wide array of therapeutic agents. Its structure, featuring a piperazine ring attached to a phenol group, makes it a valuable pharmacophore in drug design, particularly in the development of neuropsychiatric drugs that modulate serotonergic and other receptor systems. The integrity and purity of this compound are paramount for the successful synthesis of active pharmaceutical ingredients (APIs) and for obtaining reliable results in preclinical research.

This guide provides a comprehensive technical overview of the stability profile of 1-(2-Hydroxyphenyl)piperazine. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its degradation pathways, optimal storage conditions, and the experimental protocols required to validate its stability. By understanding the causality behind its chemical behavior, professionals can ensure the compound's quality, leading to more reliable and reproducible outcomes in research and manufacturing.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 1-(2-Hydroxyphenyl)piperazine is essential for its proper handling and storage. These properties dictate its reactivity and susceptibility to various environmental factors.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂O | [1] |

| Molecular Weight | 178.24 g/mol | [2] |

| Appearance | Solid, typically a powder which can range from beige-pink to light yellow or brown. | [1][2][3] |

| Melting Point | Approximately 190 - 200 °C (as HCl salt); 223 °C (free base). | [1][2] |

| Solubility | Moderately soluble in water (as HCl salt); poorly soluble in diethyl ether. | [1][4] |

| pH in Solution | Acidic (when in hydrochloride salt form). | [1] |

Chemical Stability and Degradation Pathways

While 1-(2-Hydroxyphenyl)piperazine is stable under recommended storage conditions, its molecular structure contains moieties susceptible to degradation under environmental stress.[1] The piperazine ring, a secondary amine, and the phenolic hydroxyl group are the primary sites of chemical instability.

Factors Influencing Stability

-

Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be catalyzed by atmospheric oxygen, light, or trace metal impurities. This can lead to the formation of colored degradation products, explaining the observed color variations in the solid material.[5] The piperazine ring itself can also undergo oxidation.[6] Storing the compound under an inert atmosphere, such as nitrogen, is a key preventative measure.[7]

-

Photodegradation: Aromatic compounds and piperazine derivatives are often photosensitive.[8] Exposure to light, particularly UV radiation, can provide the energy needed to initiate photochemical reactions, leading to discoloration and degradation.[5] Therefore, protection from light is a critical storage requirement.[8][9][10]

-

Hydrolysis: As a weak base, the stability of 1-(2-Hydroxyphenyl)piperazine in solution can be highly dependent on pH.[5][11] While generally stable, prolonged exposure to highly acidic or basic conditions, especially at elevated temperatures, can promote hydrolysis. The compound is also sensitive to moisture in its solid state, which can lead to the deterioration of the crystalline material.[8]

-

Thermal Stress: Elevated temperatures accelerate the rate of all chemical degradation reactions.[12] While the compound has a high melting point, long-term storage at ambient or elevated temperatures can compromise its purity. Phenylpiperazines, as a class, have shown susceptibility to degradation over extended periods, even when refrigerated.[13][14]

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for developing stability-indicating analytical methods. The primary pathways involve oxidation of the phenol and piperazine rings, and potential photodegradation leading to complex product mixtures.

Caption: Potential degradation pathways for 1-(2-Hydroxyphenyl)piperazine.

Recommended Storage and Handling

Adherence to proper storage and handling protocols is the most effective strategy for preserving the stability and integrity of 1-(2-Hydroxyphenyl)piperazine. The following recommendations are synthesized from authoritative safety data sheets and best practices for handling aromatic amines.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[3][7][15] Refrigeration (2-8°C) is a common practice for piperazine derivatives.[8] | Minimizes thermal degradation and slows the rate of all potential chemical reactions. |

| Atmosphere | Keep container tightly closed.[3][7] For long-term storage, keeping under an inert gas like nitrogen is recommended.[7][9] | Prevents exposure to atmospheric moisture and oxygen, mitigating hydrolysis and oxidation.[8][9] |

| Light Exposure | Store in a dark place, protected from light.[8][9][10] Use amber vials or opaque containers. | Prevents photodegradation, a common pathway for aromatic piperazines.[5][8] |

| Location | Store in a well-ventilated area.[7][16] Store locked up in a designated corrosives area if applicable.[7][9] | Ensures safety and prevents accumulation of any potential vapors. Segregation prevents accidental contact with incompatible materials. |

Handling and Personal Protective Equipment (PPE)

Safe handling is critical due to the compound's potential hazards. It may cause skin, eye, and respiratory tract irritation.[3][17]

-

Ventilation: Handle only in a well-ventilated area or within a closed system like a fume hood.[7]

-

Eye Protection: Wear appropriate chemical safety goggles or a face shield.[3][18]

-

Skin Protection: Wear suitable protective gloves and clothing to prevent skin exposure.[15][18]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH/MSHA-approved respirator.[18]

-

General Hygiene: Avoid breathing dust.[7] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[18]

Incompatible Materials

To prevent hazardous reactions, store 1-(2-Hydroxyphenyl)piperazine away from:

-

Strong oxidizing agents (e.g., perchlorates, nitrates, peroxides).[7][10]

-

Strong acids (e.g., hydrochloric, sulfuric, nitric).[10]

Protocols for Stability Assessment

A self-validating system for ensuring chemical integrity relies on robust experimental protocols. Forced degradation studies and the development of a stability-indicating analytical method are cornerstones of this process, as outlined by ICH guidelines.[19][20]

Forced Degradation (Stress Testing) Workflow

Forced degradation studies intentionally expose the compound to harsh conditions to identify likely degradation products and establish degradation pathways.[19][21]

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocol:

-

Preparation: Prepare stock solutions of 1-(2-Hydroxyphenyl)piperazine in a suitable solvent (e.g., a mixture of acetonitrile and water).

-

Stress Conditions: Expose aliquots of the stock solution (and solid material for thermal/photo stress) to the following conditions. A control sample should be stored under optimal conditions, protected from light at 2-8°C.[5]

-

Acid Hydrolysis: Add 0.1 M HCl and heat (e.g., at 60°C) for a specified time.

-

Base Hydrolysis: Add 0.1 M NaOH and heat (e.g., at 60°C) for a specified time.

-

Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature.[22][23]

-

Photostability: Expose the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[20]

-

Thermal Degradation: Heat the sample (both solid and solution) at an elevated temperature (e.g., 75°C).[22][23]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze all samples, including the control, using a validated stability-indicating HPLC method.[5]

Development of a Stability-Indicating HPLC Method

The goal is to develop an analytical method that can separate the intact parent compound from all process impurities and degradation products.[5][19]

Typical Method Parameters:

| Parameter | Typical Starting Conditions | Rationale |

| Column | Reversed-phase C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds. |

| Mobile Phase | A: Ammonium acetate buffer (e.g., 10 mM, pH 6.0) B: Acetonitrile or Methanol | Buffered mobile phase controls the ionization state of the analyte for reproducible chromatography. Acetonitrile often provides better peak shape for amine compounds.[22] |

| Gradient | Start with a low percentage of organic phase (e.g., 10% B) and increase to a high percentage (e.g., 90% B) over 20-30 minutes. | A gradient is necessary to elute both the parent compound and potentially more or less polar degradation products in a reasonable time with good resolution.[5] |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |

| Column Temp. | 30°C | Controlled temperature ensures reproducible retention times.[5] |

| Detection | UV-Vis (Photodiode Array, PDA) at the λmax of the parent drug. Mass Spectrometry (MS) for identification. | PDA allows for peak purity assessment and detection of degradants with different chromophores. MS is essential for identifying the mass of unknown degradation products to help elucidate their structures.[5][22] |

Conclusion

1-(2-Hydroxyphenyl)piperazine is a cornerstone intermediate whose stability is critical for the advancement of pharmaceutical research and development. Its primary vulnerabilities lie in its susceptibility to oxidation, photodegradation, and, to a lesser extent, hydrolysis and thermal stress. By implementing a disciplined approach to storage—utilizing cool, dry, and dark conditions within tightly sealed containers, preferably under an inert atmosphere—researchers can significantly mitigate the risk of degradation. Furthermore, the proactive application of forced degradation studies and the development of robust, stability-indicating analytical methods provide a self-validating system to ensure the compound's integrity throughout its lifecycle. Adherence to these technical guidelines will safeguard the quality of this vital chemical, thereby enhancing the reliability and success of scientific endeavors.

References

- Fisher Scientific. (2012, January 31).

- Synquest Labs. 1-(2-Nitrophenyl)

- Chemwin. Precautions for storing piperazine make your storage safer and more reliable.

- Santa Cruz Biotechnology. Piperazine.

- OpenBU. Investigation in stability of eight synthetic piperazines in human whole blood under various storage conditions over time.

- SAFETY D

- Cole-Parmer. Material Safety Data Sheet - 1-(4-Hydroxyphenyl)piperazine dihydrobromide.

- Pi Chemicals.

- ResearchGate.

- New Jersey Department of Health. Piperazine - HAZARD SUMMARY.

- AK Scientific, Inc. 1-(2-Methoxyphenyl)piperazine HCl.

- Benchchem. Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs.

- Wong, B., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 114–121.

- Pipzine Chemicals. 1-(2-hydroxyphenyl)piperazine Hcl.

- Thummar, K. N., et al. (2015). Forced degradation behaviour of fluphenazine hydrochloride by lc and characterization of its oxidative degradation product by lc– ms/ms . Scientia pharmaceutica, 83(2), 297–309.

- Isaac Scientific Publishing. (2019).

- Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 128.

- Freeman, S. A. (2011). Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture.

- ScienceOpen. (2015).

- Chen, S., et al. (2023). Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering, 11(6), 111228.

- Wikipedia. Piperazine.

- Ashish, K., et al. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 00083.

- Chem-Impex. 1-(4-Hydroxyphenyl)piperazine.

Sources

- 1. 1-(2-Hydroxyphenyl)piperazine Hydrochloride | CAS 40005-87-2 | High Purity Supplier & Technical Data China [pipzine-chem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. Piperazine - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchportal.hw.ac.uk [researchportal.hw.ac.uk]

- 7. fishersci.com [fishersci.com]

- 8. Precautions for storing piperazine make your storage safer and more reliable.-Chemwin [en.888chem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. nj.gov [nj.gov]

- 11. isaacpub.org [isaacpub.org]

- 12. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 13. DSpace [open.bu.edu]

- 14. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pipharm.com [pipharm.com]

- 16. datasheets.scbt.com [datasheets.scbt.com]

- 17. aksci.com [aksci.com]

- 18. synquestlabs.com [synquestlabs.com]

- 19. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medcraveonline.com [medcraveonline.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS – ScienceOpen [scienceopen.com]

Methodological & Application

Application Note: Strategic Synthesis of 1-(2-Hydroxyphenyl)piperazine

The following Application Note and Protocol guide details the synthesis of 1-(2-Hydroxyphenyl)piperazine (1,2-HPP) .

This guide deviates from standard textbook recipes to provide a process-chemistry perspective , focusing on scalability, impurity control, and mechanistic integrity. While direct condensation of phenol and piperazine is thermodynamically unfavorable due to the high bond dissociation energy of the phenolic C-OH bond (~110 kcal/mol) and the electron-rich nature of the ring, this protocol employs an Activation-Coupling Strategy . This approach transforms phenol into a reactive electrophile (2-halophenol) before coupling with piperazine via transition-metal catalysis.

Part 1: Executive Summary & Strategic Analysis

The synthesis of 1-(2-Hydroxyphenyl)piperazine (1,2-HPP) is a critical transformation in medicinal chemistry, serving as a core scaffold for antipsychotic agents (e.g., substituted phenylpiperazines) and serotonergic modulators.

The Challenge: Direct Amination

Directly reacting phenol with piperazine to displace the hydroxyl group is chemically prohibitive under standard laboratory conditions. The phenolic ring is electron-rich, making it resistant to nucleophilic attack (SNAr), and the hydroxyl group is a poor leaving group.

-

Failed Approach: Direct heating of phenol + piperazine (Result: No reaction or polymerization).

-

Successful Approach: Activation-Coupling. Phenol is first activated via halogenation (increasing electrophilicity), followed by a metal-catalyzed cross-coupling reaction.

The Selected Route: The "Cu-Catalyzed Ullmann" Protocol

While Palladium-catalyzed (Buchwald-Hartwig) amination is powerful, it often requires protecting the phenolic hydroxyl group to prevent catalyst poisoning or O-arylation. For this application note, we present the Copper-Catalyzed Ullmann-Type Coupling as the primary protocol. Copper catalysts tolerate free hydroxyl groups better than Palladium, allowing for a more direct, atom-economical synthesis without protection/deprotection steps.

Part 2: Reaction Pathway Visualization

The following diagram outlines the logical flow from raw materials to the purified target, highlighting the critical activation step.

Caption: Workflow for the conversion of Phenol to 1,2-HPP via a 2-Bromophenol intermediate using Copper-catalyzed cross-coupling.

Part 3: Detailed Experimental Protocols

Phase 1: Activation of Phenol (Synthesis of 2-Bromophenol)

Rationale: Phenol is converted to 2-bromophenol to create a viable electrophile for the coupling step. NBS is selected over elemental bromine to maximize regioselectivity for the ortho-position.

Reagents:

-

Phenol (1.0 eq)[1]

-

N-Bromosuccinimide (NBS) (1.05 eq)

-

Diisopropylamine (0.1 eq) - Catalyst for regioselectivity

-

Dichloromethane (DCM) (Solvent)

Protocol:

-

Setup: Charge a round-bottom flask with Phenol (9.4 g, 100 mmol) and DCM (100 mL). Cool to 0°C in an ice bath.

-

Addition: Add Diisopropylamine (1.4 mL, 10 mmol). Slowly add NBS (18.7 g, 105 mmol) portion-wise over 30 minutes. Note: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) for the disappearance of phenol.

-

Workup: Quench with water (50 mL). Wash the organic layer with 1M HCl (to remove amine) and then saturated NaHCO3.

-

Purification: Dry over Na2SO4 and concentrate in vacuo. Purify via fractional distillation (bp ~195°C) or flash chromatography to separate the ortho-isomer (major) from the para-isomer.

-

Target Yield: ~85% 2-Bromophenol.

-

Phase 2: C-N Cross-Coupling (Synthesis of 1,2-HPP)

Rationale: A Copper(I) Iodide catalyst system is used to couple the aryl bromide with piperazine. The use of L-Proline as a ligand facilitates the reaction at moderate temperatures and stabilizes the Cu-intermediate.

Reagents:

-

2-Bromophenol (1.73 g, 10 mmol)

-

Piperazine (1.72 g, 20 mmol) - Used in excess to prevent bis-arylation

-

Copper(I) Iodide (CuI) (190 mg, 1.0 mmol, 10 mol%)

-

L-Proline (230 mg, 2.0 mmol, 20 mol%)

-

Potassium Phosphate (K3PO4) (4.25 g, 20 mmol)

-

DMSO (10 mL) - Anhydrous

Protocol:

-

Inert Atmosphere: Flame-dry a Schlenk tube or pressure vial and purge with Argon/Nitrogen.

-

Charging: Add CuI, L-Proline, K3PO4, and Piperazine to the tube.

-

Solvation: Add DMSO and 2-Bromophenol.

-

Reaction: Seal the vessel and heat to 90°C for 12–16 hours.

-

Mechanism:[2][3][4][5][6] The reaction proceeds via an oxidative addition of Cu(I) to the aryl bromide, followed by ligand exchange with piperazine and reductive elimination. The free phenolic -OH is deprotonated by the base but protected by coordination to the copper center or bulk base effects, preventing O-arylation.

-

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and filter through a Celite pad to remove inorganic salts.

-

Extraction: Wash the filtrate with water (3 x 20 mL) to remove DMSO and excess piperazine. Crucial Step: The product is amphoteric. Adjust aqueous layer pH to ~8-9 to ensure the piperazine nitrogen is unprotonated for extraction.

-

Purification: The crude residue is often a brown oil. Recrystallize from Ethanol/Ether or purify via column chromatography (DCM/MeOH 9:1 + 1% NH3).

Part 4: Data Analysis & Quality Control

Quantitative Data Summary

The following table summarizes expected outcomes based on protocol variations.

| Parameter | Method A: Cu-Catalyzed (Recommended) | Method B: Pd-Catalyzed (Buchwald) |

| Precursor | 2-Bromophenol (Free OH) | 2-Bromoanisole (Protected OH) |

| Catalyst | CuI / L-Proline | Pd2(dba)3 / BINAP |

| Temp/Time | 90°C / 12-16 h | 100°C / 4-8 h |

| Yield | 65 - 75% | 80 - 90% (requires deprotection) |

| Selectivity | Moderate (Trace N,N-diaryl) | High |

| Cost | Low | High |

Validation Parameters (Self-Validating System)

To ensure the protocol was successful, verify the following spectral markers:

-

1H NMR (DMSO-d6, 400 MHz):

-

δ 6.7–7.0 ppm (m, 4H): Characteristic aromatic protons of the 1,2-disubstituted benzene ring.

-

δ 2.8–3.0 ppm (m, 4H): Piperazine protons adjacent to the aryl ring.

-

δ 2.6–2.7 ppm (m, 4H): Distal piperazine protons (adjacent to secondary amine).

-

Absence of δ 10.0 ppm: Disappearance of the phenolic -OH signal (often broadened or shifted) if O-alkylation occurred (Check for O-C signals). Correction: In the product, the phenolic OH is present; ensure it integrates to 1H (broad singlet, exchangeable).

-

-

HPLC Purity:

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% TFA).

-

Target Purity: >98% (Area %).

-

Part 5: Troubleshooting & Optimization

-

Issue: Low Yield / Bis-arylation (Formation of N,N'-bis(2-hydroxyphenyl)piperazine).

-

Cause: Piperazine is bifunctional.

-

Solution: Increase Piperazine equivalents to 3.0 or 4.0 eq. The excess can be recovered during the aqueous wash step.

-

-

Issue: O-Arylation (Formation of aryl ethers).

-

Cause: Phenoxide anion competing with the amine nucleophile.

-

Solution: Use a weaker base (e.g., K2CO3 instead of K3PO4) or switch to the Protected Route (convert 2-bromophenol to 2-bromoanisole, couple, then demethylate with HBr).

-

-

Issue: Catalyst Poisoning.

-

Cause: Free phenolic groups can bind tightly to metals.

-

Solution: Ensure vigorous stirring and strictly anhydrous DMSO. If using Palladium, protection (benzyl/methyl ether) is almost mandatory for high yields.

-

References

-

Direct Amination of Phenols (General Context)

-

Buchwald-Hartwig Amination (Mechanism & Scope)

-

Synthesis of Piperazine Derivatives (Industrial Context)

- Copper-Catalyzed Coupling (Ullmann Type): Title: Copper-Catalyzed Coupling of Aryl Halides with Amines (General Protocol Reference). Source: Sigma-Aldrich / Merck Technical Library.

-

Product Characterization Data

Sources

- 1. Synthesis routes of 1-Acetyl-4-(4-hydroxyphenyl)piperazine [benchchem.com]

- 2. EP1230231B1 - Process for preparing n-(4-hydroxyphenyl)-n'-(4'-aminophenyl)-piperazine - Google Patents [patents.google.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

- 9. CAS 1011-17-2: 2-(1-Piperazinyl)phenol | CymitQuimica [cymitquimica.com]

- 10. 1-(2-HYDROXYPHENYL)PIPERAZINE | 1011-17-2 [m.chemicalbook.com]

Application Note: Characterizing 1-(2-Hydroxyphenyl)piperazine Binding Affinity at Serotonin Receptors

Introduction

1-(2-Hydroxyphenyl)piperazine (2-HOP) is a notable compound within the large family of piperazine derivatives, which are recognized for their broad and potent biological activities.[1] The piperazine scaffold is a key structural feature in numerous therapeutic agents, including those targeting the central nervous system (CNS) for conditions like depression, psychosis, and anxiety.[1] 2-HOP itself is a metabolite of several psychoactive drugs and is also used as a building block in the synthesis of novel therapeutic candidates.[2] Its structure, featuring a phenylpiperazine moiety, suggests a strong potential for interaction with various neurotransmitter receptors.

Pharmacological studies have identified phenylpiperazines as potent ligands for serotonin (5-HT) and adrenergic receptors.[3] Specifically, derivatives of 2-HOP have demonstrated high affinity for the 5-HT1A receptor subtype.[4][5] For instance, the compound p-DMPPF, a 4-(2-hydroxyphenyl)piperazine derivative, exhibits a high affinity (Ki of 7 nM) and selectivity for the 5-HT1A receptor over a panel of 18 other monoamine receptors.[4] This makes 2-HOP and its analogs critical molecules for investigation in drug discovery, particularly for CNS disorders.

This guide provides a comprehensive framework for utilizing radioligand receptor binding assays to determine the binding affinity (Ki) of 1-(2-Hydroxyphenyl)piperazine for specific G-protein coupled receptors (GPCRs), with a primary focus on the serotonin 5-HT1A receptor. These protocols are designed for researchers in pharmacology, medicinal chemistry, and drug development to accurately characterize the interaction of this compound with its biological targets.

Principle of Competitive Receptor Binding Assays

Receptor binding assays are fundamental tools in pharmacology used to quantify the interaction between a ligand and its receptor.[6][7] The competitive binding assay is a powerful and widely used method to determine the affinity of an unlabeled test compound (the "competitor," in this case, 2-HOP) for a receptor.[8][9][10]

The assay works by measuring the ability of the unlabeled test compound to displace a radiolabeled ligand (a "radioligand") that has a known high affinity and specificity for the target receptor.[10] The experiment involves incubating a fixed concentration of the radioligand and the receptor source (typically purified cell membranes) with increasing concentrations of the unlabeled test compound.[9] As the concentration of the test compound increases, it competes with the radioligand for the same binding site on the receptor, leading to a decrease in the amount of bound radioactivity.

The concentration of the test compound that displaces 50% of the specifically bound radioligand is known as the IC50 (half-maximal inhibitory concentration).[11] The IC50 value is experimentally determined but is dependent on the concentration of the radioligand used.[12] Therefore, the IC50 is converted to an inhibition constant (Ki), which represents the true binding affinity of the test compound for the receptor and is independent of assay conditions.[11][12] This conversion is accomplished using the Cheng-Prusoff equation .[11][13][14]

Caption: Overall experimental workflow for receptor binding analysis.

PART 1: Membrane Preparation Protocol

Rationale: Isolated cell membranes are the most common receptor preparation used in binding assays. [6]They provide a concentrated source of the target receptor, free from intracellular components that might interfere with the assay. [15]Using membranes from a stable cell line overexpressing the receptor of interest (e.g., HEK293 cells transfected with the human 5-HT1A receptor gene) ensures a high signal-to-noise ratio. [15] Materials:

-

Cell pellet from culture expressing the target receptor

-

Lysis Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, ice-cold

-

Protease Inhibitor Cocktail (e.g., Sigma-Aldrich P8340)

-

Handheld homogenizer or Dounce homogenizer

-

High-speed refrigerated centrifuge and appropriate tubes

Procedure:

-